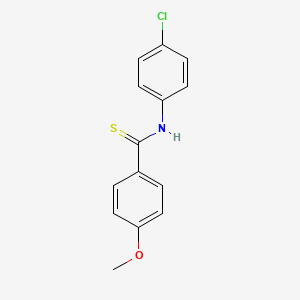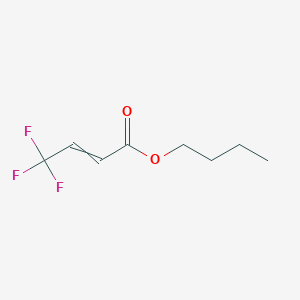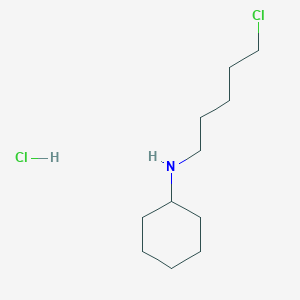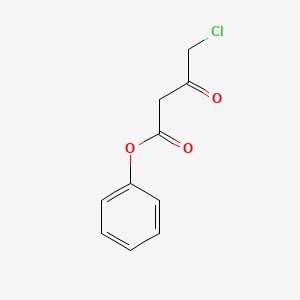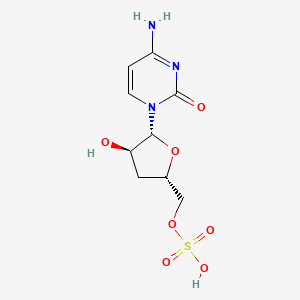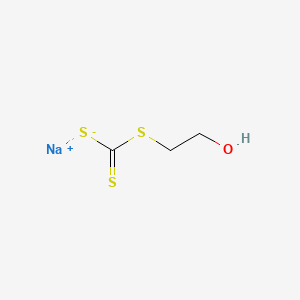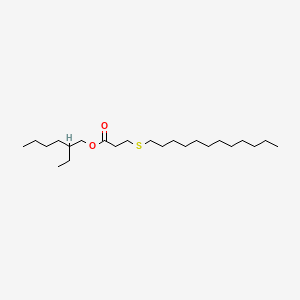
Bis(3,5,5-trimethylhexyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5,5-trimethylhexyl) succinate is an organic compound with the molecular formula C22H42O4 and a molecular weight of 370.566 g/mol . . This compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a succinate backbone. It is commonly used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5,5-trimethylhexyl) succinate typically involves the esterification of succinic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5,5-trimethylhexyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Bis(3,5,5-trimethylhexyl) succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of bis(3,5,5-trimethylhexyl) succinate involves its interaction with specific molecular targets. The compound can modulate enzyme activity, alter membrane permeability, and affect signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) succinate
- Bis(2,2,4-trimethylpentyl) succinate
- Bis(3,3,5-trimethylcyclohexyl) succinate
Uniqueness
Bis(3,5,5-trimethylhexyl) succinate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits higher thermal stability, lower volatility, and enhanced solubility in organic solvents. These properties make it particularly suitable for specialized industrial applications .
Propriétés
Numéro CAS |
93762-13-1 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
bis(3,5,5-trimethylhexyl) butanedioate |
InChI |
InChI=1S/C22H42O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h17-18H,9-16H2,1-8H3 |
Clé InChI |
VUPPMERFDOUARD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)CCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


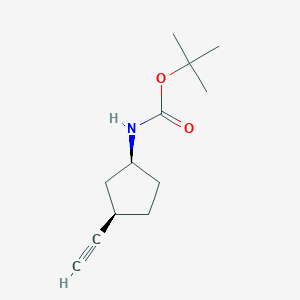
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


